2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an amino group at position 4 and a 4-methylphenyl group at position 3. A sulfanyl (-S-) bridge links the triazole moiety to an acetamide group, which is further substituted with a 2,6-dibromo-4-methylphenyl ring. The structural complexity of this molecule confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in anti-inflammatory or anti-exudative contexts . Its synthesis likely involves coupling reactions of pre-functionalized triazole-thiols with bromoacetamide intermediates under basic conditions, as suggested by analogous procedures in and .
Properties
Molecular Formula |
C18H17Br2N5OS |
|---|---|
Molecular Weight |
511.2 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dibromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17Br2N5OS/c1-10-3-5-12(6-4-10)17-23-24-18(25(17)21)27-9-15(26)22-16-13(19)7-11(2)8-14(16)20/h3-8H,9,21H2,1-2H3,(H,22,26) |
InChI Key |
JQWXSRTXRREDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)C)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursorsReaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as ortho-phosphoric acid . Industrial production methods may scale up these reactions using continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and sulfanyl groups, using reagents like alkyl halides.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its potential anticancer properties are being explored in preclinical studies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. The compound may also interact with enzymes involved in cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Key structural analogs and their comparative attributes are outlined below:
Table 1: Structural and Functional Comparison of Triazole-Based Acetamides
Key Observations :
Furan () introduces conjugated π-systems, which may enhance interactions with aromatic residues in biological targets .
The 2,6-dibromo-4-methylphenyl group in the target compound and analogs () adds significant steric hindrance, which may limit off-target interactions .
Biological Activity: Compounds with amino substituents (e.g., target compound, ) show promise in anti-exudative applications, as seen in , where similar derivatives exhibited comparable efficacy to diclofenac sodium . Nitro and acetyl groups () in acetamide tails correlate with higher melting points, suggesting improved thermal stability but possibly complicating formulation .
Synthetic Feasibility: Yields for triazole-thioacetamides typically range from 45–57% (), with amino-substituted variants requiring optimized coupling conditions to mitigate side reactions .
Biological Activity
The compound 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a triazole ring, a sulfanyl group, and an acetamide moiety. The presence of bromine substituents enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds containing the triazole ring exhibit a range of biological activities, including:
- Antimicrobial Activity : Triazoles have been shown to possess significant antifungal properties. For instance, derivatives of triazoles have been effective against various fungal strains with minimal inhibitory concentrations (MICs) often in the low micromolar range .
- Anticancer Potential : The mercapto-substituted triazoles are noted for their chemopreventive and chemotherapeutic effects. Studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines .
- Antidepressant Effects : Some nitrogen-containing heterocycles similar to this compound have been evaluated for their antidepressant potential, suggesting that triazole derivatives may modulate neurotransmitter systems effectively .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymes : Triazole derivatives often function as enzyme inhibitors. For example, they may inhibit cytochrome P450 enzymes involved in drug metabolism, which can enhance their therapeutic efficacy against certain pathogens.
- Interaction with Receptors : Compounds like this one may interact with various receptors in the central nervous system (CNS), contributing to their antidepressant effects by altering serotonin and norepinephrine levels .
- Induction of Apoptosis : The anticancer properties are likely mediated through the induction of apoptosis in malignant cells via pathways involving caspases and other apoptotic factors .
Case Studies
Several studies have investigated the biological activity of triazole derivatives:
- Antifungal Study : A series of 1,2,4-triazole derivatives were synthesized and tested against Candida species. The most potent compounds exhibited MIC values ranging from 0.5 to 8 µg/mL, indicating strong antifungal activity .
- Cytotoxicity Assessment : Research on mercapto-substituted triazoles demonstrated moderate cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM in these assays .
Data Table
Here is a summary table of biological activities associated with similar triazole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
